molecular formula C11H11FN2OS B2839710 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine CAS No. 890093-35-3

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine

Cat. No.: B2839710
CAS No.: 890093-35-3
M. Wt: 238.28
InChI Key: TWNHPZYHAHMIPB-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a 4-fluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine typically involves the reaction of 4-fluorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity and specificity, while the thiazole ring can participate in various biochemical pathways. These interactions can modulate biological activities, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine is unique due to its combination of a thiazole ring and a fluorophenoxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-1-3-10(4-2-8)15-6-5-9-7-16-11(13)14-9/h1-4,7H,5-6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNHPZYHAHMIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327928
Record name 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815737
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890093-35-3
Record name 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

TFA (12 ml) was added to a solution of {4-[2-(4-Fluoro-phenoxy)-ethyl]-thiazol-2-yl}-carbamic acid tert-butyl ester (2.55 g, 7.5 mmol) in DCM (100 ml) at 0° C. and stirred at r.t. for 4 h. The reaction was quenched with saturated aqueous NaHCO3 solution (15 ml) and extracted in DCM, dried over Na2SO4, evaporated under reduced pressure to yield 4-[2-(4-Fluoro-phenoxy)-ethyl]-thiazol-2-ylamine (1.55 g, 86%). 1H NMR (400 MHz, CDCl3): δ 3.0 (t, J=6.8 Hz, 2H), 4.20 (t, J=6.8 Hz, 2H), 4.88 (brs, 2H), 6.26 (s, 1H), 6.83-6.86 (m, 2H), 6.94-6.98 (m, 2H).
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
{4-[2-(4-Fluoro-phenoxy)-ethyl]-thiazol-2-yl}-carbamic acid tert-butyl ester
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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